Gallium sulfate

Vue d'ensemble

Description

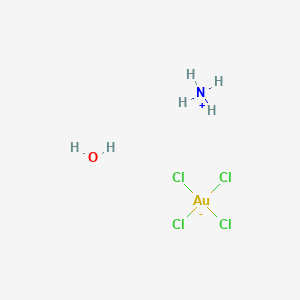

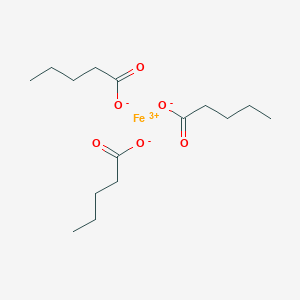

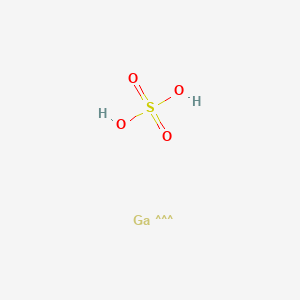

Gallium (III) sulfate refers to the chemical compound, a salt, with the formula Ga2(SO4)3, or its hydrates Ga2(SO4)3·xH2O . Gallium metal dissolves in sulfuric acid to form solutions containing [Ga(OH2)6]3+ and SO42− ions .

Synthesis Analysis

Gallium (III) sulfate is prepared from the reaction of hydroxygallium diacetate and sulfuric acid. The two reactants were mixed at 90 °C and left for 2 days which produced the octadecahydrate . Then, it was dried in a vacuum for 2 hours which created the extremely hygroscopic anhydrous form .Molecular Structure Analysis

The molecular formula of Gallium sulfate is Ga2O12S3 . The average mass is 427.634 Da and the monoisotopic mass is 425.706360 Da .Chemical Reactions Analysis

When heated over 680 °C, gallium sulfate gives off sulfur trioxide, yielding gallium (III) oxide . A gallium sulfate solution in water mixed with zinc sulfate can precipitate ZnGa2O4 .Physical And Chemical Properties Analysis

Gallium sulfate has a molar mass of 445.7 g/mol . It appears as a white solid . The density is 3.86 g/cm3 . It is slightly soluble in water . It decomposes at a melting point of 680 °C .Applications De Recherche Scientifique

Recovery of Gallium from Bayer Liquors

Gallium sulfate plays a crucial role in the recovery of gallium from Bayer liquors . Techniques for recovering gallium from Bayer liquor include resin ion exchange, solvent extraction, precipitation, and electrochemical . The resin ion exchange method has become the primary method of gallium recovery from Bayer liquor due to its simple operation, high recovery efficiency, and low contamination .

Medical Applications

Gallium compounds, including gallium sulfate, are used as diagnostic and therapeutic agents in cancer and disorders of calcium and bone metabolism . They have displayed anti-inflammatory and immunosuppressive activity in animal models of human disease .

Antimicrobial Agents

Recent studies have shown that gallium compounds may function as antimicrobial agents against certain pathogens .

Electronics and Semiconductors

The chemical properties of gallium arsenide have led to its use in the semiconductor industry . Gallium sulfate is also utilized in electronics for manufacturing semiconductors, LEDs, and solar panels .

Alloys

Gallium’s ability to form alloys with other metals enhances its versatility, making Gallium a critical material in scientific research, medical diagnostics, and the development of innovative technologies .

Optoelectronic Devices

While gallium itself does not possess semiconductor properties, its combination with elements such as arsenic, nitrogen, selenium, phosphorus, and antimony, among others, gives rise to a series of high-quality gallium-based compounds, which serve as crucial materials in the advancement of microelectronics and optoelectronic devices .

Communication Technologies

The inherent corrosion resistance and chemical stability of gallium and its alloys have positioned them as indispensable materials supporting contemporary communication technologies, modern electronics, lasers, and power systems .

Solar Cells

Gallium is also used in the rapid growth of the semiconductor and solar cell sectors . The continuous exploration of scientific and technological development in the world has expanded the application fields of gallium, thereby also increasing the demand .

Safety and Hazards

Orientations Futures

With the development of nanomaterials and clathrates, the progress of manufacturing technology, and the emergence of synergistic antibacterial strategies, the antibacterial activities of gallium have greatly improved, and the scope of application in medical systems has expanded . This advancement of current optimization for these key factors will enrich the knowledge about the efficiency and mechanism of various gallium-based antibacterial agents and provide strategies for the improvement of the antibacterial activity of gallium-based compounds .

Mécanisme D'action

Target of Action

The primary targets of Gallium(III) compounds are iron-dependent processes in cells . Gallium(III) has a strong binding affinity for ATP , and it can substitute for iron, disrupting iron-dependent processes .

Mode of Action

Gallium(III) complexes interact with their targets by substituting for iron in iron-dependent processes . This substitution disrupts the normal functioning of these processes, leading to various downstream effects .

Biochemical Pathways

Gallium(III) affects several biochemical pathways. It inhibits iron-containing enzymes, including ribonucleotide reductase and catalase, increasing oxidant sensitivity . Gallium(III) complexes also regulate the expression of cell cycle-associated proteins, promoting cell cycle arrest .

Pharmacokinetics

The pharmacokinetics of Gallium(III) compounds are influenced by their interaction with transferrin, which facilitates their entry into cells . The bioavailability of gallium(iii) can be limited, and strategies to increase it are being explored .

Result of Action

The action of Gallium(III) compounds leads to several molecular and cellular effects. They promote cell cycle arrest, regulate the expression of cell cycle-associated proteins, and increase oxidant sensitivity . These effects can lead to apoptosis and have antitumor and antimicrobial activities .

Action Environment

The action, efficacy, and stability of Gallium(III) compounds can be influenced by environmental factors. For instance, their antibacterial activity is enhanced in iron-limiting conditions . The development of resistance to Gallium(III) is also relatively low, suggesting that it could be a promising strategy for combating drug resistance .

Propriétés

InChI |

InChI=1S/Ga.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDRYJMIQMDXRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.[Ga] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GaH2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13494-91-2 | |

| Record name | Sulfuric acid, gallium salt (3:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

167.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,2-dioxo-1,3,2,4-dioxathiagalletan-4-yl) sulfate | |

CAS RN |

34781-33-4, 13494-91-2 | |

| Record name | Gallium sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34781-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallium sulfate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.